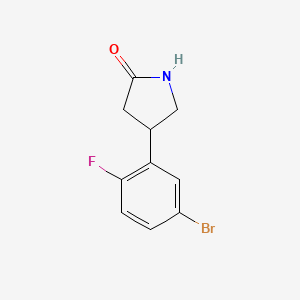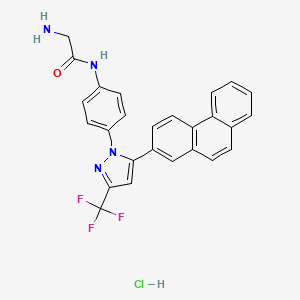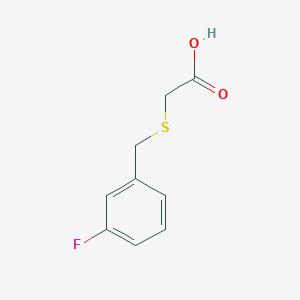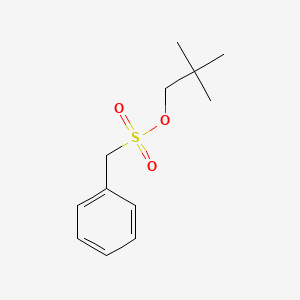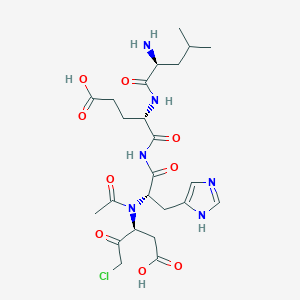![molecular formula C11H21N B13150834 3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine](/img/structure/B13150834.png)
3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine is an organic compound characterized by a bicyclic structure. This compound is notable for its unique bicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. It is used in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine typically involves the reaction of bicyclo[2.2.2]octan-2-yl derivatives with appropriate amine precursors. One common method includes the deamination of bicyclo[2.2.2]octan-2-ylamines using nitrous acid in acetic acid . Another approach involves the solvolysis of ethyl N-nitrosocarbamates in ethanol .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways. For example, it can form classical carbonium ions during deamination, which then participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octan-2-ylamine: Similar in structure but with a different bicyclic framework.
Quinuclidine: Another bicyclic amine with a different nitrogen placement.
Tropane Alkaloids: Compounds like cocaine and atropine, which have similar bicyclic structures but different functional groups.
Uniqueness
3-(Bicyclo[2.2.2]octan-2-yl)propan-1-amine is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable carbonium ions and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C11H21N |
|---|---|
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.2]octanyl)propan-1-amine |
InChI |
InChI=1S/C11H21N/c12-7-1-2-11-8-9-3-5-10(11)6-4-9/h9-11H,1-8,12H2 |
InChI-Schlüssel |
KTEMDGMEIZGXLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1CC2CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






